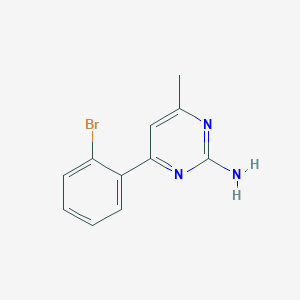
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-
Vue d'ensemble
Description
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-, also known as glycidyl ether of 1,2-propanediol, is a versatile organic compound. It is characterized by the presence of both a diol and an epoxide group, making it a valuable intermediate in various chemical processes. This compound is widely used in the synthesis of polymers, resins, and as a stabilizer in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- can be synthesized through the reaction of 1,2-propanediol with epichlorohydrin. The reaction typically involves the use of a base catalyst such as sodium hydroxide to facilitate the formation of the glycidyl ether. The reaction conditions include maintaining a temperature range of 50-70°C and a controlled pH environment to ensure optimal yield.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- often involves the continuous process of reacting 1,2-propanediol with epichlorohydrin in the presence of a base catalyst. The process is designed to maximize efficiency and yield while minimizing by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often in the presence of a catalyst to enhance reaction rates.
Major Products Formed
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biologically active compounds and as a stabilizer in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- involves its ability to undergo various chemical reactions due to the presence of both diol and epoxide groups. The epoxide group is highly reactive and can participate in ring-opening reactions, leading to the formation of various derivatives. The diol group provides additional sites for chemical modification, making the compound highly versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol (Propylene Glycol): Similar in structure but lacks the epoxide group, making it less reactive in certain chemical processes.
1,3-Propanediol: Differs in the position of the hydroxyl groups, leading to different chemical properties and applications.
Glycerol (1,2,3-Propanetriol): Contains an additional hydroxyl group, making it more hydrophilic and suitable for different applications.
Uniqueness
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- is unique due to the presence of both diol and epoxide groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring both stability and reactivity.
Propriétés
IUPAC Name |
3-(oxiran-2-ylmethoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5(8)2-9-3-6-4-10-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXHRHWRRACBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954291 | |
| Record name | 3-[(Oxiran-2-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32555-29-6 | |
| Record name | (2,3-Epoxypropoxy)propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Oxiran-2-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-epoxypropoxy)propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


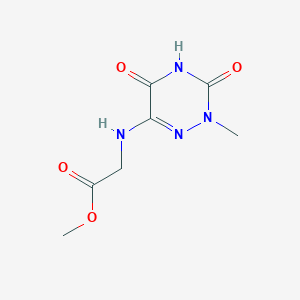
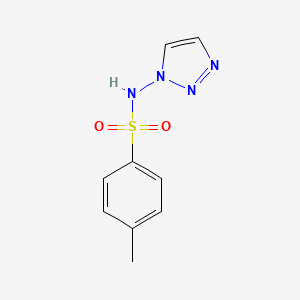
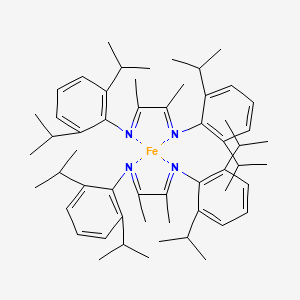
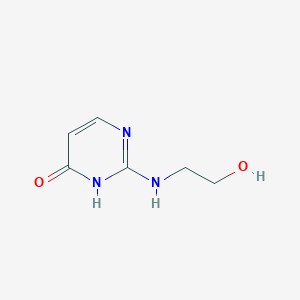
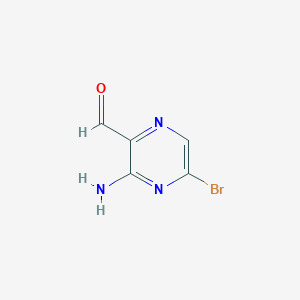
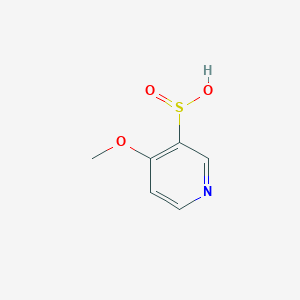
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
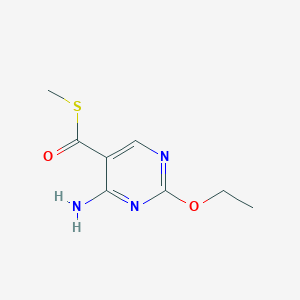
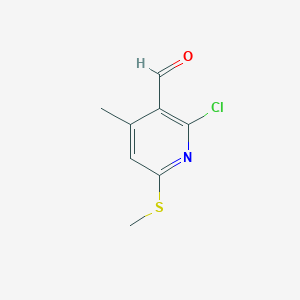
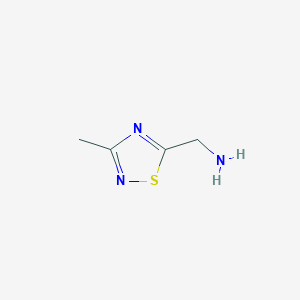

![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
